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Spectroscopic Profile of y-Elemene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene y-elemene. The information is compiled to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document presents available mass spectrometry data, and typical nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

Introduction to y-Elemene

y-Elemene is a naturally occurring sesquiterpene found in a variety of aromatic plants. As a volatile organic compound, it contributes to the characteristic scent of many essential oils. The molecular formula for y-elemene is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its structure, featuring a cyclohexane core with vinyl, isopropenyl, and isopropylidene substituents, presents a unique spectroscopic fingerprint.

Spectroscopic Data

The following sections summarize the key spectroscopic data for y-elemene. While a complete, published experimental dataset for NMR and IR is not readily available, the tables below are constructed based on known spectroscopic principles and available data for similar compounds.



Mass Spectrometry (MS)

Mass spectrometry of γ -elemene, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight. The fragmentation is dominated by the loss of alkyl and alkenyl fragments.

m/z	Relative Intensity	Possible Fragment
204	Moderate	[M]+ (Molecular Ion)
189	Moderate	[M - CH ₃] ⁺
161	Low	[M - C ₃ H ₇] ⁺
133	Moderate	[M - C5H9] ⁺
121	High	[C9H13] ⁺
107	High	[C ₈ H ₁₁] ⁺
93	High	[C7H9]+
81	High	[C ₆ H ₉] ⁺
68	High	[C5H8] ⁺
41	Base Peak	[C₃H₅] ⁺

Data compiled from publicly available mass spectra.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on the chemical structure of yelemene and general NMR chemical shift tables.[6][7][8] A definitive, published experimental dataset was not identified at the time of this compilation.

¹H-NMR Spectroscopy

The proton NMR spectrum of y-elemene is expected to be complex due to the number of olefinic and aliphatic protons in similar environments.



Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Vinylic protons (=CH ₂)	4.5 - 5.0	dd, m
Vinylic proton (=CH-)	5.5 - 6.0	dd
Allylic protons	1.8 - 2.5	m
Aliphatic protons (CH2, CH)	1.0 - 2.0	m
Methyl protons (CH₃)	0.8 - 1.8	s, d

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | |---|---| | Quaternary olefinic carbon (=C<) | 140 - 150 | | Tertiary olefinic carbon (=CH) | 115 - 140 | | Secondary olefinic carbon (=CH₂) | 105 - 125 | | Quaternary aliphatic carbon | 35 - 50 | | Tertiary aliphatic carbon (CH) | 30 - 50 | | Secondary aliphatic carbon (CH₂) | 20 - 40 | | Primary aliphatic carbon (CH₃) | 15 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of γ-elemene is characterized by absorptions corresponding to its alkene and alkane functionalities.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3080 - 3010	C-H stretch	Alkene (=C-H)
2960 - 2850	C-H stretch	Alkane (-C-H)
1640 - 1680	C=C stretch	Alkene
1465 - 1430	C-H bend	Alkane (CH ₂)
1375 - 1365	C-H bend	Alkane (CH₃)
1000 - 650	=C-H bend	Alkene
·		



Data based on standard IR absorption tables.[9][10][11][12][13][14]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like yelemene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile compounds like y-elemene in complex mixtures such as essential oils.

- Sample Preparation: Dilute the essential oil or plant extract in a suitable volatile solvent (e.g., hexane or dichloromethane).
- · Gas Chromatography:
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - o Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
 - Oven Program: A temperature gradient is employed, for instance, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 3 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR is crucial for the detailed structural elucidation of isolated compounds.

- Sample Preparation: Dissolve a purified sample of γ-elemene (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H-NMR Spectroscopy:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquisition: Acquire a standard one-dimensional proton spectrum.
 - Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C-NMR Spectroscopy:
 - Acquisition: Acquire a proton-decoupled ¹³C spectrum.
 - Parameters: A 90-degree pulse angle and a longer relaxation delay may be necessary for quaternary carbons.
- 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule.

- Sample Preparation: For a liquid sample like γ-elemene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.
- Spectrometer: A Fourier-transform infrared spectrometer.
- Acquisition:

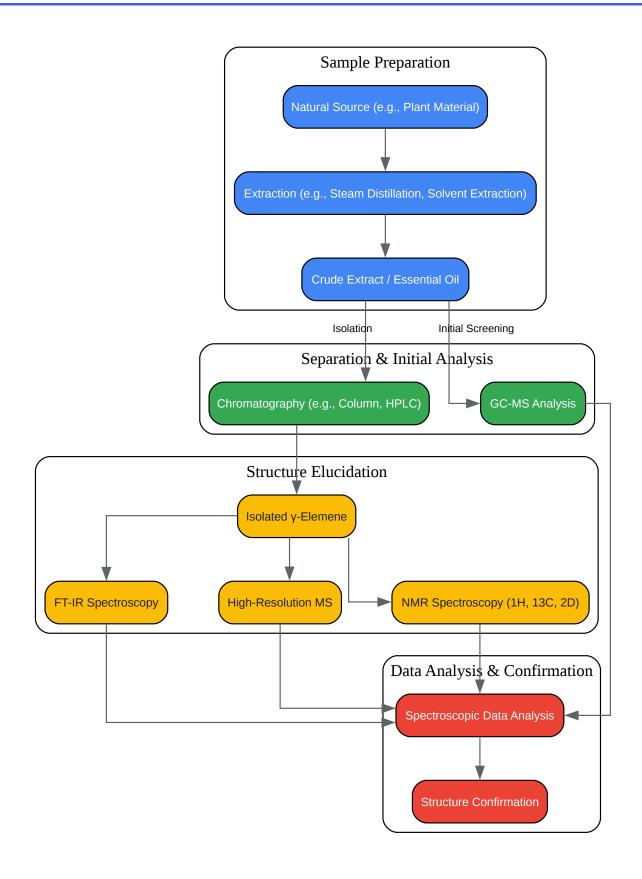


- Range: Typically scan from 4000 to 400 cm⁻¹.
- Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
- Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a natural product like y-elemene.





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A generalized workflow for the isolation and spectroscopic identification of y-Elemene.



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